3-ethynyl-2-methoxy-5-nitropyridine

Catalog No.
S6468490
CAS No.
2358532-76-8
M.F
C8H6N2O3
M. Wt
178.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethynyl-2-methoxy-5-nitropyridine

CAS Number

2358532-76-8

Product Name

3-ethynyl-2-methoxy-5-nitropyridine

Molecular Formula

C8H6N2O3

Molecular Weight

178.1

3-ethynyl-2-methoxy-5-nitropyridine is a heterocyclic compound characterized by a pyridine ring substituted at the 2, 3, and 5 positions. Its molecular formula is C8H6N2O3\text{C}_8\text{H}_6\text{N}_2\text{O}_3 and it has a molecular weight of 178.1 g/mol. This compound is notable for its unique combination of functional groups, which include an ethynyl group, a methoxy group, and a nitro group, making it a versatile building block in organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions, often utilizing organolithium compounds or Grignard reagents .

Major Products Formed

  • Oxidation: Formation of oxides and oxygenated derivatives.
  • Reduction: Amino derivatives are produced.
  • Substitution: Various substituted pyridines are formed depending on the substituents used.

Research indicates that 3-ethynyl-2-methoxy-5-nitropyridine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its ability to interact with specific molecular targets allows it to modulate enzyme and receptor activity, which may lead to various therapeutic effects. The compound's mechanism of action involves binding to biological targets, influencing their function and potentially leading to cell death in cancerous cells.

The synthesis of 3-ethynyl-2-methoxy-5-nitropyridine can be achieved through several methods:

  • Sonogashira Coupling Reaction: This method involves the reaction of 3-nitropyridine with ethynyl magnesium bromide in the presence of a palladium catalyst.
  • Knoevenagel Condensation: This reaction combines 3-ethynylpyridine with 2-methoxybenzaldehyde using a base.
  • Nitration of 3-Ethynyl-2-methoxypyridine: This method yields the nitro derivative in good yields through electrophilic aromatic substitution.

3-ethynyl-2-methoxy-5-nitropyridine finds applications across various scientific fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Explored for drug development and therapeutic applications.
  • Industry: Used in producing specialty chemicals and materials .

Studies on the interactions of 3-ethynyl-2-methoxy-5-nitropyridine with biological systems have shown that it can effectively bind to enzymes and receptors, modulating their activity. These interactions are critical for understanding its biological effects and therapeutic potential. Research continues to explore the specific pathways involved in its mechanism of action, particularly concerning its anticancer properties .

Several compounds share structural similarities with 3-ethynyl-2-methoxy-5-nitropyridine:

Compound NameStructural FeaturesUnique Aspects
2-Ethoxy-5-nitropyridineEthoxy group at position 2 instead of methoxyDifferent solubility properties
3-NitropyridineLacks ethynyl and methoxy groupsSimpler structure; serves as a precursor
5-Bromo-2-cyano-3-nitropyridineContains bromine and cyano groupsDifferent reactivity due to halogen presence

Uniqueness

The uniqueness of 3-ethynyl-2-methoxy-5-nitropyridine lies in its combination of functional groups that confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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